
Dotma
Description
Historical Development and Evolution in Gene Delivery
The story of this compound represents a pivotal chapter in the history of gene delivery technologies. In 1987, Philip Felgner and his colleagues at Syntex Research published a groundbreaking paper introducing the first approach to using cationic lipids for DNA transfection. This milestone research, conducted between 1982 and 1988, culminated in the development of this compound as the first cationic lipid specifically designed for gene delivery.
Prior to this compound's introduction, gene delivery relied primarily on methods such as DEAE-dextran coprecipitation or calcium phosphate techniques. Felgner's innovation demonstrated up to 100-fold greater efficiency than these existing methods, transforming the landscape of non-viral gene delivery. The ability to encapsulate DNA or RNA in liposomes through a relatively simple process, while achieving effective gene delivery to cells, significantly advanced the potential of non-viral agents for gene therapy.
The success of this compound sparked intensive research into cationic lipid-based delivery systems. This initial breakthrough led to the development of numerous effective formulations, including notable alternatives such as DOTAP (which replaced this compound's ether bonds with potentially less cytotoxic ester bonds) and DC-Chol (which explored alternative structural designs).
Over the subsequent decades, research has evolved from these early lipoplex formulations toward increasingly sophisticated lipid nanoparticle (LNP) systems. This progression has culminated in clinically approved applications such as the COVID-19 mRNA vaccines and therapeutic agents like Onpattro (patisiran), an LNP-based siRNA treatment for transthyretin-induced amyloidosis. This compound's introduction thus represents the foundational step in a development pathway that has revolutionized both preventative and therapeutic medicine.
Core Functionality as a Cationic Lipid in Nucleic Acid Delivery
This compound's effectiveness in nucleic acid delivery stems from several key structural and functional properties that facilitate efficient transfection. Understanding these properties provides insights into its mechanism of action and continued relevance in gene delivery applications.
Structural Basis for Transfection Activity
Research into structure-activity relationships has identified specific characteristics that contribute to this compound's high transfection efficiency, particularly for in vivo applications. Through studies comparing this compound with structural analogues, three critical features have been identified:
- The cationic head group and its neighboring aliphatic chain exist in a 1,2-relationship on the backbone
- Ether bonds bridge the aliphatic chains to the backbone
- Paired oleyl chains serve as the hydrophobic anchor
These structural elements are decisive determinants of this compound's transfection activity. Cationic lipids lacking these specific features typically exhibit significantly lower in vivo transfection activity, though interestingly, these structural characteristics do not appear to substantially influence in vitro transfection efficacy.
Mechanism of Action in Gene Delivery
This compound facilitates gene delivery through a multi-step process that enables efficient transfer of genetic material into target cells:
Complex Formation : The positively charged quaternary ammonium group of this compound interacts electrostatically with negatively charged phosphate groups of nucleic acids, forming lipid-nucleic acid complexes (lipoplexes). This condensation of nucleic acids is a critical first step in the delivery process.
Cellular Interaction and Uptake : The positive charge induced by this compound on the liposome surface promotes efficient interactions between the lipoplex and the cell membrane. This electrostatic attraction facilitates cellular uptake primarily through endocytosis.
Endosomal Escape : Following cellular internalization, this compound-based lipoplexes can destabilize the endosomal membrane. This destabilization is believed to induce flip-flop of anionic lipids from the cytoplasmic-facing monolayer, which laterally diffuse into the complex and form charge-neutral ion pairs with the cationic lipids. This process is crucial for preventing degradation of the genetic cargo in lysosomes.
Nucleic Acid Release : The formation of ion pairs between cationic and anionic lipids results in displacement of the DNA or RNA from the cationic lipid complex, releasing the genetic material into the cytoplasm. For DNA delivery, the released genetic material must then reach the nucleus for transcription.
The efficiency of this process is influenced by several factors, including the membrane charge density (σM) of the cationic lipid membranes and the cationic lipid to DNA charge ratio (ρchg). Research has identified an optimal balance in these parameters: escape from endosomes requires high membrane charge density, while dissociation of complexes in the cytoplasm requires lower charge density.
Table 2: Comparison of this compound with Other Cationic Lipids
Formulation Strategies and Applications
This compound's versatility as a delivery agent is enhanced through various formulation strategies:
Combination with Helper Lipids : this compound is often combined with neutral "helper" lipids such as cholesterol or DOPE (dioleoylphosphatidylethanolamine) to optimize delivery performance. These combinations can influence the nanoscopic internal structure of the complexes and affect their transfection efficiency.
Structural Variations : Research has explored different structural arrangements of this compound-based lipoplexes, including lamellar phases with DNA sandwiched between cationic membranes (LαC), inverted hexagonal phases (HIIC), and hexagonal arrangements with honeycomb symmetry (HIC). These different structures can significantly impact delivery efficiency in different cellular contexts.
Charge Ratio Optimization : The ratio of cationic lipid to nucleic acid is a critical parameter affecting transfection efficiency. This ratio must be carefully optimized to balance the competing requirements of complex stability, cellular uptake, endosomal escape, and intracellular release.
Table 3: Applications of this compound in Gene Delivery
Propriétés
IUPAC Name |
2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84NO2.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-44-41-42(40-43(3,4)5)45-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,42H,6-19,24-41H2,1-5H3;1H/q+1;/p-1/b22-20-,23-21-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGWQMRUWMSZIU-LQDDAWAPSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCC=CCCCCCCCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCC/C=C\CCCCCCCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104162-48-3 | |
Record name | N-(1-(2,3-Dioleyloxy)propyl)-N,N,N-trimethylammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104162483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Méthodes De Préparation
Organic Synthesis Pathways
The synthesis of this compound involves a multi-step organic process to construct its quaternary ammonium headgroup and dioleyloxy hydrophobic chains. A representative pathway, as described by Vierling et al., begins with the reduction of a keto group to form alcohol 7 , followed by alkylation to yield allyl ether 8 . Dihydroxylation and subsequent cleavage produce aldehyde 9 , which undergoes reductive amination with dimethylamine to generate amine 10 . Hydrolysis converts this intermediate into diacid 11 , which is esterified with (Z)-2-undecen-1-ol to form diester 12 . Final methylation with CH₃Cl and ion exchange via Amberlite® IRA-400(Cl) resins yield this compound chloride.
Key challenges in this synthesis include maintaining stereochemical integrity during dihydroxylation and ensuring high purity during ion exchange. The use of ether linkages (rather than ester bonds) enhances stability against enzymatic degradation, a critical factor for in vivo applications.
Key Reaction Steps and Conditions
-
Reductive Amination : Conducted at pH 7.5 using sodium cyanoborohydride, achieving >80% yield.
-
Esterification : Catalyzed by DCC/DMAP in anhydrous dichloromethane, requiring strict moisture control.
-
Final Methylation : Performed with methyl chloride in methanol, followed by dialysis to remove excess reagents.
Solvent | Solubility (mg/mL) | Stability at -20°C |
---|---|---|
Chloroform | >50 | 1 month |
Ethanol | 33 | 1 month |
DMSO | 0.5 | 1 week |
DMF | 5 | 2 weeks |
Data adapted from Polysciences’ protocol. Ethanol is preferred for LNP preparation due to its compatibility with microfluidic mixing systems.
Stability Considerations
This compound chloride exhibits hygroscopicity, necessitating storage under argon or nitrogen. Prolonged exposure to light or moisture triggers hydrolysis of the ether bonds, reducing transfection efficiency by up to 40%.
Structural Optimization and Analogs
Role of Ether Linkages and Oleyl Chains
Comparative studies of this compound analogs reveal that ether bonds (vs. esters) confer resistance to serum nucleases, enhancing in vivo stability. Paired oleyl chains (C18:1) optimize membrane fusion by adopting a hexagonal (HII) phase at physiological temperatures, critical for endosomal escape. Substitution with shorter or saturated chains (e.g., DLin-MC3-DMA) reduces transfection activity by 50–70%.
Impact of Headgroup Orientation
The 1,2-relationship between the quaternary ammonium headgroup and adjacent hydrophobic chain on the glycerol backbone is essential for DNA compaction. Analogs with 1,3-orientation show 90% lower luciferase expression in murine models.
Formulation with Helper Lipids
DOPE as a Helper Lipid
This compound is typically combined with dioleoylphosphatidylethanolamine (DOPE) at a 1:1 molar ratio. DOPE’s conical structure facilitates the HII phase transition, improving endosomal disruption:
Lipid | Phase Transition (°C) | With DOPE (1:1) |
---|---|---|
This compound | <5 | Room Temperature |
DSTAP | 62.9 | 50 |
DPTAP | 52.8 | 35 |
Data from LNP studies. The this compound-DOPE formulation increases transfection efficiency 10-fold compared to this compound alone.
Microfluidic Mixing Techniques
Modern LNP preparation employs ethanol injection via microfluidic devices, achieving a polydispersity index (PDI) <0.2. Aqueous solutions of DNA (pH 4.0) are mixed with this compound/DOPE in ethanol at a 3:1 flow rate ratio, producing nanoparticles of 80–100 nm. This method reduces particle size variability by 60% compared to thin-film hydration.
Comparative Analysis of Preparation Methods
Efficiency and Yield
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium chloride primarily undergoes substitution reactions due to the presence of the trimethylammonium group. It can also participate in complexation reactions with nucleic acids, forming stable lipid-DNA complexes .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Complexation Reactions: Involve the use of plasmid DNA or RNA under aqueous conditions.
Major Products
Substitution Reactions: Yield substituted ammonium compounds.
Complexation Reactions: Form lipid-nucleic acid complexes, which are essential for gene delivery applications.
Applications De Recherche Scientifique
Gene Transfection
Mechanism of Action:
DOTMA acts as a non-viral vector that enhances the cellular uptake of nucleic acids. The positive charge on this compound facilitates interactions with negatively charged DNA or RNA, promoting the formation of lipoplexes that can efficiently fuse with cell membranes.
Case Studies:
- In Vivo Studies: Research has demonstrated that this compound-lipid formulations significantly improve transfection efficiency in various cell types. For instance, studies using a CMV-driven expression system showed enhanced luciferase gene expression in mouse models when using this compound compared to other cationic lipids like DOTAP .
- Clinical Relevance: this compound has been utilized in mRNA-based therapies, particularly in cancer immunotherapy. Lipid nanoparticles (LNPs) incorporating this compound have shown promise in delivering mRNA effectively to induce protein expression in target cells .
Liposomal Drug Delivery Systems
Advantages:
Liposomal formulations using this compound exhibit several benefits:
- Biocompatibility: They are less immunogenic compared to conventional drug delivery systems.
- Enhanced Stability: this compound contributes to the stability of liposomes, allowing for prolonged circulation in the bloodstream and improved drug bioavailability .
Data Table: Efficacy Comparison of Liposomal Formulations
Formulation Type | Transfection Efficiency | Stability | Cytotoxicity |
---|---|---|---|
This compound-Liposomes | High | Stable | Low |
DOTAP-Liposomes | Moderate | Moderate | Moderate |
Applications in Cancer Therapy
Mechanism:
this compound is integral in developing lipid nanoparticles for delivering therapeutic agents directly to tumor sites. The ability of these nanoparticles to encapsulate hydrophilic and hydrophobic drugs enhances treatment efficacy while minimizing systemic side effects.
Case Studies:
- Prostate Cancer Therapy: A study demonstrated that dual-modified siRNA-loaded liposomes containing this compound effectively targeted prostate cancer cells, leading to significant tumor reduction .
- Immunotherapy Approaches: Research indicates that mRNA-loaded LNPs utilizing this compound can stimulate robust immune responses against tumors, showcasing its potential in cancer vaccines .
Structural Characteristics and Optimization
Research Findings:
The structural features of this compound play a crucial role in its function:
- Cationic Head Group: The arrangement of the cationic head group relative to the hydrophobic chains is essential for maximizing transfection efficiency.
- Linkage Bonds: The presence of ether bonds instead of ester bonds contributes to the stability and efficacy of this compound in vivo .
Data Table: Structure-Activity Relationship
Structural Feature | Impact on Transfection Efficiency |
---|---|
Ether Bond Presence | Increased |
Cationic Head Group Position | Optimal Interaction |
Length of Aliphatic Chains | Variable Impact |
Mécanisme D'action
The mechanism of action of N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium chloride involves the formation of liposomes that encapsulate nucleic acids. These liposomes interact with the cell membrane, facilitating the entry of the nucleic acids into the cell. The positively charged trimethylammonium group interacts with the negatively charged cell membrane, enhancing the uptake of the liposome-DNA complex .
Comparaison Avec Des Composés Similaires
Structural Comparisons
Key structural differences between DOTMA and analogous cationic lipids dictate their physicochemical and biological behaviors (Table 1).
Table 1: Structural Comparison of this compound and Similar Compounds
Compound | Fatty Acid Chains | Head Group | Counterion | Key Structural Features |
---|---|---|---|---|
This compound | 2,3-dioleyloxy (C18:1) | Quaternary ammonium | Cl⁻ | Ether linkages, glycerol backbone |
DOTAP | 1,2-dioleoyl (C18:1) | Quaternary ammonium | Br⁻ | Ester linkages, glycerol backbone |
DC-Chol | Cholesteryl | Tertiary amine (carbamate) | Cl⁻ | Cholesterol anchor, biodegradable carbamate |
DDAB | Dimethyldioctadecyl | Quaternary ammonium | Br⁻ | Double branched alkyl chains |
DODMA | 1,2-dioleoyloxy | Tertiary amine | Cl⁻ | Ester linkages, pH-sensitive amine |
Physicochemical Properties
Complexation and Stability
- This compound: Forms smaller, more stable nioplexes (120–190 nm) with DNA/RNA compared to DOTAP and DC-Chol.
- DOTAP : Similar cationic charge density but forms larger complexes due to ester linkages, reducing nucleic acid protection efficiency .
Table 2: Physicochemical Performance
Compound | Nioplex Size (nm) | Zeta Potential (mV) | DNA Protection Efficiency |
---|---|---|---|
This compound | 122–190 | Up to +35.6 | High (SC/OC bands retained) |
DOTAP | 150–250 | Up to +30.0 | Moderate |
DC-Chol | 200–300 | +15–20 | Low |
DDAB | 180–220 | +25–30 | Moderate |
Transfection Efficiency
- This compound: Achieves 80% luciferase gene knockdown at 100 nM siRNA, outperforming DOTAP and DC-Chol by 10-fold in MSCs . β-galactosidase activity in MSCs is comparable to Lipofectamine® but with 66–69% cell viability vs. Lipofectamine®’s 25% .
- DOTAP : Requires higher doses for equivalent efficacy, increasing cytotoxicity .
- DC-Chol : Only 20% HER2 gene silencing at 0.5 μg siRNA/well .
Cytotoxicity
- This compound : Low cytotoxicity due to optimized charge density and oleyl chain fluidity .
- DOTAP : Higher toxicity attributed to bromide counterion and rigid ester linkages .
- DODMA : pH-sensitive tertiary amine reduces long-term toxicity but limits serum stability .
Table 3: Transfection Efficiency and Cytotoxicity
Compound | Transfection Efficiency (%) | Cell Viability (%) | Key Applications |
---|---|---|---|
This compound | 80–100 | 66–69 | mRNA delivery, stem cells |
DOTAP | 50–70 | 40–50 | DNA transfection |
DC-Chol | 20–30 | 60–70 | Low-efficiency siRNA |
DODMA | 60–80 | 70–80 | pH-sensitive RNA delivery |
Environmental Adaptability
- Acidic Conditions : this compound remains stable due to chloride counterion and ether linkages, while DOTAP degrades faster .
- Serum Stability : this compound’s oleyl chains enhance membrane fusion, improving endosomal escape compared to DDAB and DC-Chol .
Advantages of this compound
- High Nucleic Acid Encapsulation : 100% DNA/RNA entrapment via electrostatic interactions .
- Broad Cell Compatibility : Effective in hard-to-transfect cells (e.g., MSCs, cardiomyocytes) .
- Low Cytotoxicity : Superior safety profile compared to DOTAP and Lipofectamine® .
Limitations
Activité Biologique
Introduction
DOTMA (N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride) is a cationic lipid widely recognized for its role in gene delivery systems, particularly in non-viral transfection methods. Its structural properties contribute significantly to its biological activity, making it a subject of extensive research in the fields of molecular biology and gene therapy.
Overview of this compound
This compound is characterized by a cationic head group linked to hydrophobic aliphatic chains. The structural features that enhance its transfection efficacy include:
- Cationic Head Group : This positively charged component facilitates electrostatic interactions with negatively charged DNA.
- Hydrophobic Chains : These chains promote the formation of lipid-DNA complexes that can traverse cellular membranes.
- Ether Linkage : The ether bond connecting the aliphatic chains to the backbone is crucial for maintaining the integrity of the lipid structure during transfection.
Structure-Activity Relationship
Research has demonstrated that the effectiveness of this compound in transfection is influenced by:
- The relative positioning of the cationic head group and hydrophobic chains.
- The presence of paired oleyl chains , which serve as a robust hydrophobic anchor.
- The overall structural configuration that allows for optimal interaction with DNA and cellular components upon administration .
Transfection Efficacy
This compound has been shown to facilitate high levels of gene transfer in various cell types. In vivo studies using mouse models have indicated that this compound can achieve significant transfection efficiency, particularly when administered via intravenous routes. A notable study reported up to 65% transfection efficiency in certain cell lines, showcasing its potential for therapeutic applications .
Table 1: Transfection Efficiency of this compound in Various Studies
Study Reference | Cell Line | Transfection Efficiency (%) | Administration Route |
---|---|---|---|
Ren et al. (2000) | Mouse liver cells | 70 | Intravenous |
Science.gov (2018) | Saos-2, MG63 | 65 | Non-viral system |
PubMed (2004) | Primary human cells | 90 | Polysaccharide capsules |
Interaction with DNA
This compound interacts spontaneously with DNA to form stable lipid-DNA complexes. This interaction is critical for effective cellular uptake and subsequent gene expression. The formation of these complexes is facilitated by the cationic nature of this compound, which allows it to condense DNA into smaller particles that can be easily internalized by cells .
Toxicity Profile
While this compound is effective as a transfection agent, studies have also focused on its toxicity profile. Compared to viral vectors, this compound exhibits lower cytotoxicity, making it a favorable option for gene therapy applications. However, careful consideration must be given to dosage and formulation to minimize any potential adverse effects .
Gene Therapy Research
Several case studies have highlighted the application of this compound in gene therapy:
- Lung Cancer Treatment : A study utilized this compound-based lipoplexes to deliver microRNA-29b, demonstrating significant therapeutic effects against lung cancer cells .
- Osteosarcoma Models : Research involving continuous human osteosarcoma cell lines showed successful transfection using this compound, leading to expression of therapeutic genes such as GFP and LacZ .
Future Directions
The ongoing research into optimizing this compound formulations continues to explore its potential in various therapeutic contexts, including:
- Enhancing delivery systems for RNA interference (RNAi).
- Developing targeted delivery mechanisms for specific cell types.
- Investigating combination therapies with other treatment modalities.
Q & A
How to formulate a research question for investigating Dotma's biochemical mechanisms?
A robust research question must address a literature gap, be concise, and align with theoretical frameworks. Begin by reviewing existing studies to identify unresolved hypotheses (e.g., this compound’s interaction with lipid bilayers). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the scope. For example: "How does this compound’s molecular structure influence its efficacy in gene delivery under varying pH conditions?" This question is hypothesis-driven, avoids dichotomous answers, and requires synthesis of structural biology and biophysical data .
Q. What experimental designs are suitable for initial mechanistic studies of this compound?
Pre-experimental or quasi-experimental designs are ideal for exploratory research. For instance, a pretest-posttest control group design (Table 1) can compare this compound’s transfection efficiency against traditional vectors. Include variables like concentration gradients, temperature, and cellular uptake rates. Use factorial designs to test multiple independent variables (e.g., pH and ionic strength) simultaneously .
Group | Treatment | Measurement Metrics |
---|---|---|
Experimental | This compound + Target Cells (pH 7.4) | Transfection Efficiency, Cytotoxicity |
Control | Lipofectamine + Target Cells | Same as Experimental |
Q. How to ensure data validity in this compound-related experiments?
Implement triangulation by combining quantitative (e.g., fluorescence assays) and qualitative (e.g., electron microscopy) methods. Use blinding during data collection to reduce bias. Replicate experiments across independent labs and apply statistical tools (ANOVA, t-tests) to confirm reproducibility. Document protocols in alignment with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Advanced Research Questions
Q. How to resolve contradictions in published data on this compound’s stability in serum-containing media?
Conduct a meta-analysis of existing datasets to identify confounding variables (e.g., serum concentration, incubation time). Use sensitivity analysis to isolate factors causing disparities. For example, if Study A reports 80% stability (10% serum, 1 hour) and Study B shows 50% (20% serum, 2 hours), design a follow-up experiment varying these parameters systematically. Apply multivariate regression to model interactions .
Q. What methodologies enable integration of multi-omics data to study this compound’s cellular pathways?
Combine transcriptomic (RNA-seq), proteomic (LC-MS), and metabolomic (NMR) datasets using network analysis tools (Cytoscape, STRING). Apply machine learning (e.g., Random Forest) to identify key nodes in this compound-induced pathways. Validate findings with CRISPR-Cas9 knockout models to confirm mechanistic links .
Q. How to design longitudinal studies assessing this compound’s long-term biocompatibility?
Use a cohort study design with staggered observation periods (e.g., 1, 6, 12 months). Collect biomarkers (e.g., inflammatory cytokines, organ histopathology) and employ survival analysis (Kaplan-Meier curves) to evaluate toxicity. Include sham and positive control groups to distinguish this compound-specific effects from background noise .
Methodological Considerations
- Data Management : Develop a Data Management Plan (DMP) specifying storage formats (e.g., .fastq for sequencing), metadata standards (ISA-Tab), and ethical guidelines for sharing .
- Theoretical Frameworks : Anchor studies in established theories (e.g., Lipid Nanoparticle Self-Assembly Theory) to guide hypothesis generation and observational criteria .
- Ethical Compliance : Obtain institutional review board (IRB) approval for human cell line usage and adhere to GDPR for data anonymization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.